N-cyclobutylpyridazin-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
1010422-13-5 |
|---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
N-cyclobutylpyridazin-3-amine |
InChI |
InChI=1S/C8H11N3/c1-3-7(4-1)10-8-5-2-6-9-11-8/h2,5-7H,1,3-4H2,(H,10,11) |
InChI Key |
BJOMYLCPCSISCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=NN=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclobutylpyridazin 3 Amine and Analogues
Strategies for the Construction of the N-cyclobutylpyridazin-3-amine Core
The assembly of the this compound framework can be approached through various convergent and linear strategies. These methods prioritize efficiency, yield, and the ability to generate structural diversity for studying structure-activity relationships.
Reductive Amination Approaches for Cyclobutyl Amine Formation
A fundamental step in the synthesis of the target compound is the formation of the cyclobutyl amine. Reductive amination stands out as a primary method for this transformation. wikipedia.orglibretexts.org This process typically involves the reaction of cyclobutanone (B123998) with an amine source, followed by reduction of the resulting imine intermediate.
Commonly, ammonia (B1221849) is used as the nitrogen source to produce the primary cyclobutylamine (B51885). researchgate.net The reaction is facilitated by a reducing agent, with various borohydride (B1222165) reagents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being frequently employed. smolecule.commasterorganicchemistry.com The choice of reducing agent can be critical; for instance, NaBH₃CN is known for its ability to selectively reduce imines in the presence of carbonyl groups. masterorganicchemistry.com Catalytic hydrogenation over metal catalysts such as nickel is another effective method. wikipedia.org
The general mechanism involves the initial formation of a hemiaminal from the reaction of cyclobutanone and ammonia, which then dehydrates to form an imine. This imine is subsequently reduced to yield cyclobutylamine. The efficiency of this process makes it a cornerstone for preparing the N-cyclobutyl fragment of the final molecule.
Table 1: Reagents for Reductive Amination of Cyclobutanone
| Amine Source | Reducing Agent | Catalyst (if applicable) | Product |
| Ammonia | Sodium borohydride | - | Cyclobutylamine |
| Ammonia | Sodium cyanoborohydride | - | Cyclobutylamine |
| Ammonia | Hydrogen gas | Nickel | Cyclobutylamine |
| Benzylamine | Ammonia borane (B79455) | Ti(OiPr)₄ | N-Benzylcyclobutanamine |
Pyridazine (B1198779) Ring Synthesis and Functionalization Pathways
The pyridazine ring is a key heterocyclic core in numerous biologically active compounds. kuleuven.benih.gov Its synthesis can be achieved through several established methods. A prevalent approach involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. smolecule.comresearchgate.net For instance, the reaction of a γ-ketoacid with hydrazine hydrate (B1144303) can lead to the formation of a dihydropyridazinone, which can be subsequently oxidized or further modified to the desired pyridazine. researchgate.net
Another versatile method is the Diaza-Wittig reaction, which allows for the construction of the pyridazine ring from α-diazo-β-ketoesters. kuleuven.be This strategy offers a convenient route to pyridazine derivatives with various substituents. kuleuven.benih.gov Additionally, multicomponent reactions have emerged as powerful tools for the efficient synthesis of highly substituted pyridazine systems. researchgate.net These reactions often proceed in a one-pot manner, combining multiple starting materials to rapidly build molecular complexity. researchgate.netrsc.org Photooxygenation of furans followed by cyclization with hydrazine also presents a modern approach to pyridazine C-nucleosides. nih.gov
Coupling Reactions for Amine Introduction onto Pyridazine Scaffolds
The introduction of the cyclobutylamino group onto a pre-formed pyridazine ring is a critical step, often accomplished through cross-coupling reactions. The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for forming C-N bonds and is widely used for the synthesis of aryl amines. wikipedia.orgyoutube.comyoutube.com This reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. researchgate.net
For the synthesis of this compound, this would involve reacting a 3-halopyridazine (e.g., 3-chloro- or 3-bromopyridazine) with cyclobutylamine. The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand, with bulky, electron-rich ligands often providing the best results. youtube.com The use of soluble organic bases has also been shown to enhance reaction rates and yields. acs.org While palladium catalysis is dominant, copper-catalyzed C-N coupling reactions have also been developed and can be effective, particularly for sterically hindered substrates. nih.gov
Table 2: Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst | Ligand | Base |
| 3-Chloropyridazine | Cyclobutylamine | Pd(OAc)₂ | XPhos | NaOtBu |
| 3-Bromopyridazine | Cyclobutylamine | Pd₂(dba)₃ | BINAP | Cs₂CO₃ |
| 2,6-Dihalopyridine | Aminothiophenecarboxylate | Pd(OAc)₂ | Xantphos | Cs₂CO₃ |
One-Pot and Multicomponent Synthesis Techniques for Related Pyridazin-3-amine Derivatives
In the quest for synthetic efficiency, one-pot and multicomponent reactions (MCRs) have gained significant attention for the synthesis of pyridazine derivatives. researchgate.netrsc.org These strategies allow for the construction of complex molecules from simple precursors in a single reaction vessel, often with high atom economy and reduced waste. rsc.org
For example, a three-component reaction of a barbituric acid, an arylglyoxal, and hydrazine hydrate has been used to synthesize pyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones. researchgate.net Similarly, highly functionalized pyridines can be prepared via a one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation. mdpi.com The application of nanocatalysts in MCRs for the synthesis of polyfunctionalized pyridines has also been a recent area of focus. rsc.org These advanced methodologies offer rapid access to a diverse range of pyridazine-based scaffolds, which can be valuable for the discovery of new therapeutic agents. nih.gov
Synthesis of Key Intermediates and Precursors to this compound (e.g., 6-Bromo-N-cyclobutylpyridazin-3-amine)
Alternatively, a more direct approach could involve the bromination of a pre-formed this compound. However, this may lead to issues with regioselectivity. A more controlled synthesis would involve the Buchwald-Hartwig amination of 3,6-dibromopyridazine (B94444) with cyclobutylamine. By carefully controlling the stoichiometry, selective mono-amination could be achieved, yielding the desired 6-Bromo-N-cyclobutylpyridazin-3-amine. This intermediate can then be used in further cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a variety of substituents at the 6-position of the pyridazine ring.
Methodological Advancements in Amine Synthesis Applicable to this compound
The field of amine synthesis is continuously evolving, with new methodologies that could be applied to the synthesis of this compound and its analogues. Recent advancements in C-N cross-coupling reactions are particularly relevant. For instance, the development of new ligands for palladium catalysts has expanded the scope of the Buchwald-Hartwig amination to include more challenging substrates, such as sterically hindered amines. acs.org
Furthermore, iron-catalyzed reductive amination has emerged as a more sustainable and cost-effective alternative to methods using precious metal catalysts. nih.gov These iron-based systems have shown broad functional group tolerance and can be used to synthesize primary amines from ketones and aldehydes with high efficiency. nih.gov The use of ammonia borane as a reducing agent in reductive aminations has also been explored, offering a convenient and effective method for preparing a variety of amines. researchgate.net These advanced synthetic tools provide chemists with a greater range of options for the efficient and selective synthesis of complex amine-containing molecules like this compound.
Exploration of Biological Activities and Pharmacological Targets of N Cyclobutylpyridazin 3 Amine Derivatives
Modulatory Activities on Enzyme Systems
Derivatives of N-cyclobutylpyridazin-3-amine have demonstrated significant interactions with several enzyme systems, highlighting their potential as therapeutic agents.
The pyridazine (B1198779) nucleus is a recognized scaffold for developing kinase inhibitors. google.com Certain derivatives have been explored for their ability to inhibit various kinases, which are pivotal in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. google.comnih.gov
Notably, the JAK family of tyrosine kinases is a key target in the treatment of autoimmune diseases and myeloproliferative disorders. google.com Research into cyclobutane (B1203170) derivatives as JAK inhibitors has shown promise, aiming to block signal transduction at the level of these kinases. google.com While direct studies on this compound as a JAK inhibitor are not extensively detailed in the provided results, the structural motif is relevant to the design of such inhibitors.
Table 1: Kinase Inhibition Profile of Selected Pyridazine and Related Heterocyclic Derivatives
| Compound Class | Target Kinase | Activity/Potency | Reference |
|---|---|---|---|
| Pyrimidine Derivatives | CDK16 | EC50 = 33 nM (for compound 43d) | nih.gov |
| 2,6,9-trisubstituted purines | FLT3 | Nanomolar activity (for compound 7d) | nih.gov |
| Cyclobutane derivatives | JAK | Inhibitory potential | google.com |
A significant area of investigation for pyridazine derivatives has been their activity as cyclooxygenase (COX) inhibitors. The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govnih.gov Selective inhibition of the COX-2 isoform over COX-1 is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. nih.govnih.gov
Studies on new pyridazine scaffolds have revealed compounds with a pronounced preference for COX-2 inhibition. nih.gov For instance, certain derivatives have shown potent COX-2 inhibitory activity with IC50 values comparable to or better than the established COX-2 inhibitor, celecoxib. nih.gov The selectivity of these compounds is often attributed to their ability to fit into the side pocket of the COX-2 enzyme's active site. nih.gov
Table 2: COX-2 Inhibitory Activity of Pyridazine Derivatives
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Compound 4c | 0.26 | Not specified | Not specified | nih.gov |
| Compound 6b | 0.18 | Not specified | 6.33 | nih.gov |
| Celecoxib (Reference) | 0.35 | Not specified | Not specified | nih.gov |
| Indomethacin (Reference) | Not specified | Not specified | 0.50 | nih.gov |
Methionine aminopeptidases (MetAPs) are essential enzymes in bacteria, making them attractive targets for the development of new antibacterial agents. nih.govnih.gov In Mycobacterium tuberculosis, the causative agent of tuberculosis, MtMetAP1 is considered a promising target for novel drug discovery. nih.govnih.gov
While the search results specifically mention pyrazine-based inhibitors of MtMetAP1, the structural similarity to pyridazines suggests a potential area of exploration for this compound derivatives. nih.gov Research in this area has focused on designing compounds that can effectively inhibit the enzyme, with some showing high levels of inhibition, particularly in the presence of certain metal cofactors like Ni2+. nih.gov However, a direct link between high enzyme inhibition and potent whole-cell activity against M. tuberculosis is not always straightforward. nih.gov
The broad biological activity of pyridazine-containing compounds suggests that they may interact with other enzyme systems beyond kinases and COX. smolecule.com However, specific studies detailing other relevant enzyme interactions for this compound derivatives were not prominent in the provided search results.
Investigation of Receptor Interactions and Ligand-Binding Modulations (e.g., Modulators of THR-SS, Muscarinic Receptors)
This compound derivatives have also been investigated for their interactions with various G-protein coupled receptors (GPCRs), which are important drug targets.
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of GPCRs that are widely distributed in the central and peripheral nervous systems and are implicated in a range of physiological functions. mdpi.comnih.govnih.gov Allosteric modulators of these receptors are of particular interest as they can offer greater subtype selectivity and a better safety profile compared to traditional orthosteric ligands. mdpi.comnih.gov While specific studies on this compound derivatives as muscarinic receptor modulators were not found, the development of selective allosteric modulators for these receptors is an active area of research. mdpi.comnih.gov
Regarding the Thyroid Hormone Receptor (THR), no specific information on the modulatory activity of this compound derivatives was found in the provided search results.
Antimicrobial Efficacy Investigations
The pyridazine core is a structural feature in various compounds with reported antimicrobial properties. smolecule.com Some derivatives have been shown to be active against both bacteria and fungi. smolecule.com However, the antimicrobial efficacy can be highly dependent on the specific substitutions on the pyridazine ring. For instance, while some heterocyclic compounds show promise, others, like certain imidazoquinoline derivatives, have been found to be incompatible with good activity against mycobacterial strains. mdpi.com
Antibacterial Activity Assessments against Diverse Strains
Several studies have highlighted the antibacterial potential of pyridazine derivatives. For instance, novel pyridazinone derivatives were synthesized and evaluated for their in vitro antibacterial activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa, and Salmonella typhimurium. mdpi.com Among the synthesized compounds, compounds 7 and 13 demonstrated the most potent antibacterial activities against MRSA, P. aeruginosa, and A. baumannii, with minimum inhibitory concentration (MIC) values ranging from 3.74 to 8.92 µM. mdpi.com
Another study reported the synthesis of new hydrazone derivatives of pyridazine and their screening for antimicrobial activity against Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The hydrazone derivative 15(d), identified as 1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine (B178648), exhibited the highest biological activity among the tested compounds. nih.gov
Furthermore, a series of pyridazine derivatives were synthesized and tested for their antibacterial activity. clockss.org The results indicated that five of the synthesized compounds (19, 21, 23, 39, and 40) possessed activity against S. aureus, with compound 40 being the most active (MIC = 32 µg/mL). clockss.org Only compound 23 showed activity against E. coli. clockss.org The introduction of different substituents on the pyridazine ring was found to influence the antibacterial potency. For example, replacing a chlorine atom with a cycloalkylamino or hydrazinyl moiety led to varied activities. clockss.org
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |
| Compound 7 | S. aureus (MRSA) | 3.74–8.92 µM | mdpi.com |
| Compound 13 | P. aeruginosa | 3.74–8.92 µM | mdpi.com |
| Compound 13 | A. baumannii | 3.74–8.92 µM | mdpi.com |
| Hydrazone derivative 15(d) | S. aureus, S. faecalis, E. coli, P. aeruginosa | Highest activity in its series | nih.gov |
| Compound 40 | S. aureus | 32 µg/mL | clockss.org |
| Compound 23 | E. coli | - | clockss.org |
Antifungal Activity Evaluations
The antifungal properties of pyridazine derivatives have also been a significant area of investigation. A study on novel pyridazin-3(2H)-one derivatives demonstrated their antifungal activity against Fusarium solani, Alternaria solani, and Fusarium semitectum. tandfonline.com Notably, β-aroylpropionic acid 3, thiosemicarbazone derivative 8, and N-cyanoacetyl dihydropyridazinone derivative 17 showed promising results, warranting further in vivo evaluation. tandfonline.com
In another research, twenty-one novel pyridazine derivatives were synthesized and tested for their in vitro antifungal activities against Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. nih.gov The study found that the synthesized compounds exhibited a range of antifungal activities from weak to good. nih.gov Specifically, compounds 3e, 3h, 7b, and 7c displayed good antifungal activities against the tested fungi. nih.gov
Furthermore, a series of new hybrid pyrimido[4,5-d]pyridazinone-N-acylhydrazones were synthesized and evaluated for their antifungal activity against Paracoccidioides brasiliensis and Candida spp. nih.gov Compounds 5a, 5f, 5i, 5k, 5m, and 5n showed significant inhibition against P. brasiliensis, with MIC values ranging from 0.125 to 64 µg/mL. Compound 5a was identified as a particularly promising candidate with a potent fungicidal profile. nih.gov
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative | Fungal Strain | Activity (MIC/Inhibition %) | Reference |
| β-aroylpropionic acid 3 | F. solani, A. solani, F. semitectum | Spectacular results | tandfonline.com |
| Thiosemicarbazone derivative 8 | F. solani, A. solani, F. semitectum | Spectacular results | tandfonline.com |
| N-cyanoacetyl dihydropyridazinone derivative 17 | F. solani, A. solani, F. semitectum | Spectacular results | tandfonline.com |
| Compound 3e | G. zeae, F. oxysporum | 43.8% inhibition, 53.2% inhibition | nih.gov |
| Compound 3h | C. mandshurica, F. oxysporum | 47.8% inhibition, 50.9% inhibition | nih.gov |
| Compound 7b | G. zeae | 57.9% inhibition | nih.gov |
| Compound 7c | G. zeae, F. oxysporum | 60.5% inhibition, 43.1% inhibition | nih.gov |
| Compound 5a | P. brasiliensis | 0.125 - 64 µg/mL | nih.gov |
Antiviral Activity Studies
The antiviral potential of pyridazine derivatives has been explored against various viruses. A study focused on the synthesis of new pyridazine derivatives for evaluation against Hepatitis A Virus (HAV) found that several of the synthesized compounds exhibited antiviral activity. nih.gov Among them, 4-(4-chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govCurrent time information in Bangalore, IN.triazine-3(4H)-thione (compound 10) showed the highest effect against HAV. nih.gov
Another study involved the design and synthesis of myricetin (B1677590) derivatives containing a pyridazinone moiety to evaluate their anti-tobacco mosaic virus (TMV) activity. rsc.org The results showed that compounds A4, A23, and A26 possessed better curative activity than the commercial antiviral agent ningnanmycin, with EC50 values of 131.6, 138.5, and 118.9 μg/mL, respectively. rsc.org Furthermore, compounds A24 and A26 exhibited superior protective activity compared to ningnanmycin. rsc.org
Table 3: Antiviral Activity of Selected this compound Derivatives
| Compound/Derivative | Virus | Activity (EC50) | Reference |
| Compound 10 | Hepatitis A Virus (HAV) | Highest effect in its series | nih.gov |
| Compound A4 | Tobacco Mosaic Virus (TMV) | 131.6 µg/mL (curative) | rsc.org |
| Compound A23 | Tobacco Mosaic Virus (TMV) | 138.5 µg/mL (curative) | rsc.org |
| Compound A26 | Tobacco Mosaic Virus (TMV) | 118.9 µg/mL (curative), 162.5 µg/mL (protective) | rsc.org |
| Compound A24 | Tobacco Mosaic Virus (TMV) | 117.4 µg/mL (protective) | rsc.org |
Antiproliferative Activity in Malignant Cell Lines
This compound derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. In one study, a series of novel pyridazine derivatives were synthesized and evaluated for their cytotoxic activity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. jst.go.jp Compounds 4a, 4b, 6a, and 6b showed cytotoxic activity comparable to the reference drug imatinib (B729) on the HCT-116 cell line. jst.go.jpresearchgate.net Notably, compound 5b exhibited a lower IC50 value than imatinib, indicating potent cytotoxicity. jst.go.jpresearchgate.net
Another study focused on 3,6-disubstituted pyridazines as potential anticancer agents targeting cyclin-dependent kinase 2 (CDK2). tandfonline.com The synthesized compounds showed excellent to moderate anticancer action against breast cancer cell lines T-47D and MDA-MB-231. tandfonline.com The methyltetrahydropyran-bearing pyridazine 11m was particularly potent, with submicromolar IC50 values against both cell lines. tandfonline.com
Furthermore, new pyrrolo[1,2-b]pyridazines were investigated for their cytotoxic effects on several human tumor cell lines, including LoVo (colon adenocarcinoma), SK-OV-3 (ovary carcinoma), and MCF-7 (breast adenocarcinoma). nih.gov Compounds 5a, 2c, and 5f demonstrated the lowest IC50 values on the LoVo cell line, indicating significant anti-tumor properties. nih.gov
Table 4: Antiproliferative Activity of Selected this compound Derivatives
| Compound/Derivative | Cell Line | Activity (IC50) | Reference |
| Compound 4a, 4b, 6a, 6b | HCT-116 (Colon) | Comparable to imatinib | jst.go.jpresearchgate.net |
| Compound 5b | HCT-116 (Colon) | Lower than imatinib | jst.go.jpresearchgate.net |
| Pyridazine 11m | T-47D (Breast) | 0.43 ± 0.01 µM | tandfonline.com |
| Pyridazine 11m | MDA-MB-231 (Breast) | 0.99 ± 0.03 µM | tandfonline.com |
| Compound 5a | LoVo (Colon) | Lowest in its series | nih.gov |
| Compound 2c | LoVo (Colon) | Lowest in its series | nih.gov |
| Compound 5f | LoVo (Colon) | Lowest in its series | nih.gov |
Anti-inflammatory and Antithrombotic Actions
The anti-inflammatory potential of pyridazine derivatives has been a subject of interest. A review of pyridazinone derivatives highlighted their emergence as promising anti-inflammatory agents with potentially low ulcerogenic effects. nih.gov The ease of functionalization of the pyridazinone core makes it a valuable scaffold for designing new anti-inflammatory drugs. nih.gov
In a screening of pyridazinone and related derivatives, 48 compounds were identified with anti-inflammatory activity, as determined by their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. mdpi.com The most potent inhibitors also suppressed the production of interleukin 6 (IL-6), further confirming their anti-inflammatory properties. mdpi.com
While direct evidence for the antithrombotic actions of this compound itself is limited in the provided context, the broader class of pyridazine derivatives has been associated with cardiovascular effects, including inhibition of platelet aggregation. nih.gov This suggests a potential avenue for future research into the specific antithrombotic properties of this compound derivatives.
Structure Activity Relationship Sar Studies and Molecular Design of N Cyclobutylpyridazin 3 Amine Derivatives
Elucidation of Key Pharmacophoric Features within the N-cyclobutylpyridazin-3-amine Scaffold
The pharmacophoric features of the this compound scaffold are crucial for its biological activity. A pharmacophore model for related heterocyclic compounds often includes hydrogen bond acceptors, aromatic rings, and sometimes excluded volumes to define the spatial arrangement of key interacting groups. nih.gov For the this compound scaffold, the key pharmacophoric elements can be identified as:
Hydrogen Bond Acceptor: The nitrogen atoms within the pyridazine (B1198779) ring act as hydrogen bond acceptors.
Hydrogen Bond Donor: The amine group at the 3-position serves as a hydrogen bond donor.
Hydrophobic/Aromatic Regions: The cyclobutyl moiety and the pyridazine ring itself contribute to hydrophobic interactions. The pyridazine ring can also participate in aromatic stacking interactions.
Computational studies and X-ray crystallography of related compounds in complex with their biological targets can provide a more detailed understanding of these interactions. For instance, in other heterocyclic kinase inhibitors, similar pharmacophoric features, such as hydrogen bonds and hydrophobic interactions, are critical for binding affinity. nih.gov The specific orientation and interplay of these features determine the compound's affinity and selectivity for its target.
Impact of Cyclobutyl Moiety Stereochemistry and Substitution on Biological Efficacy
The cyclobutyl group in this compound introduces a three-dimensional structural element that can significantly influence its interaction with biological targets. smolecule.com The puckered nature of the cyclobutyl ring restricts conformational freedom, which can be advantageous in drug design by locking the molecule into a bioactive conformation. smolecule.com
The stereochemistry of substituents on the cyclobutyl ring can have a profound impact on biological activity. For example, in a different series of inhibitors, the stereochemistry of substituents on a dioxane ring was found to be a critical determinant of both potency and pharmacokinetic properties. acs.org Similarly, for this compound derivatives, the spatial arrangement of any substituents on the cyclobutyl ring would likely affect how the molecule fits into a binding pocket.
Furthermore, the addition of substituents to the cyclobutyl moiety can modulate the compound's lipophilicity, size, and electronic properties, thereby influencing its efficacy. For instance, appending small substituents like gem-difluoro or gem-dimethyl groups to a cyclic ether in another inhibitor series led to a significant improvement in antiviral activity. acs.org
Table 1: Hypothetical Impact of Cyclobutyl Ring Substitution on Biological Activity
| Substituent on Cyclobutyl Ring | Expected Impact on Lipophilicity | Potential Effect on Biological Efficacy |
| Methyl | Increase | May enhance binding through hydrophobic interactions or by optimizing fit. |
| Hydroxyl | Decrease | Could introduce a new hydrogen bonding interaction, potentially increasing potency. |
| Fluoro | Minor Increase | May alter electronic properties and metabolic stability. |
This table is illustrative and based on general principles of medicinal chemistry. Actual effects would need to be determined experimentally.
Substituent Effects on the Pyridazine Ring for Potency and Selectivity
Modification of the pyridazine ring with various substituents is a key strategy for optimizing the potency and selectivity of this compound derivatives. The electronic nature of the pyridazine ring makes it amenable to various chemical modifications, including palladium-catalyzed cross-coupling reactions. smolecule.com
The introduction of different functional groups at various positions on the pyridazine ring can influence several key properties:
Electronic Properties: Electron-donating or electron-withdrawing groups can alter the pKa of the pyridazine nitrogens and the amine group, affecting their ability to form hydrogen bonds.
Steric Hindrance: The size and position of substituents can dictate the orientation of the molecule within the binding site and prevent or promote interactions with specific residues.
Solubility and Pharmacokinetics: Substituents can be used to fine-tune the physicochemical properties of the compound, such as its solubility and metabolic stability.
Studies on other heterocyclic systems have demonstrated the significant impact of ring substitution. For example, in a series of pyridine-based compounds, the introduction of different substituents led to varied affinities and efficacies at different receptor subtypes. nih.gov Similarly, the introduction of a trifluoromethyl moiety onto a pyridazine skeleton has been shown to increase antimicrobial activity. nih.gov
Table 2: Potential Effects of Pyridazine Ring Substituents
| Position of Substitution | Type of Substituent | Potential Effect on Activity |
| 4- or 6-position | Halogen (e.g., Bromo) | Can serve as a handle for further functionalization and may enhance binding. smolecule.com |
| 4- or 6-position | Aryl or Heteroaryl | Can introduce additional binding interactions and modulate selectivity. smolecule.com |
| 5-position | Small alkyl group | May fill a small hydrophobic pocket. |
This table provides hypothetical examples based on known reactivity and structure-activity relationships in related systems.
Rational Design Principles for Optimized Biological Profiles of this compound Analogues
The rational design of optimized this compound analogues involves a multi-parameter optimization process. nih.gov The goal is to enhance potency and selectivity while maintaining favorable physicochemical and pharmacokinetic properties. Key principles include:
Structure-Based Design: When the three-dimensional structure of the biological target is known, computational docking can be used to design analogues that fit optimally into the binding site and form key interactions.
Pharmacophore-Guided Design: Based on the identified pharmacophoric features, new molecules can be designed that maintain the crucial interactions while exploring new chemical space. nih.gov
Property-Based Design: Physicochemical properties such as lipophilicity (LogP), solubility, and metabolic stability are critical for a compound's in vivo efficacy. Analogues are designed to fall within an optimal range for these properties.
Minimizing Off-Target Effects: Modifications are made to reduce interactions with unintended targets, such as cytochrome P450 enzymes, to improve the safety profile. acs.org
A successful design strategy often involves iterative cycles of design, synthesis, and biological testing to refine the structure-activity relationship and achieve the desired biological profile.
Scaffold Hopping and Bioisosteric Replacements within the this compound Framework
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemical series with improved properties. nih.govnih.gov These approaches can be applied to the this compound framework to explore new chemical space and overcome potential liabilities of the parent scaffold.
Scaffold Hopping: This involves replacing the pyridazine core with another heterocyclic system that maintains the essential pharmacophoric features. nih.govnih.gov For example, a pyrimidine, pyrazine, or even a non-aromatic heterocyclic ring could potentially serve as a replacement, provided it can position the key interacting groups in a similar spatial arrangement. acs.orgnih.gov The goal is to discover new scaffolds with potentially better patentability, synthetic accessibility, or biological properties. nih.gov
Bioisosteric Replacements: This strategy focuses on replacing specific functional groups with others that have similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.govresearchgate.netresearchgate.net For the this compound scaffold, potential bioisosteric replacements could include:
Replacing the cyclobutyl group with other cyclic or acyclic alkyl groups to probe the size and shape of the hydrophobic pocket.
Substituting the amine group with other hydrogen bond donors, such as an amide or a hydroxyl group.
Replacing a nitrogen atom in the pyridazine ring with a CH group, or vice versa, to fine-tune the electronic properties and hydrogen bonding capacity of the core.
Advanced Computational and Theoretical Investigations on N Cyclobutylpyridazin 3 Amine
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding affinity and the nature of the interactions. For N-cyclobutylpyridazin-3-amine, docking studies are instrumental in identifying potential protein targets and understanding the molecular basis of its activity.
The binding affinity, often expressed as a docking score or binding energy, quantifies the strength of the ligand-protein interaction. A lower binding energy generally indicates a more stable complex. The interactions can be further characterized by identifying the specific amino acid residues involved and the types of bonds formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, a docking study might reveal interactions with key residues like aspartate (Asp) and phenylalanine (Phe) within a kinase active site. mdpi.com
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and conformational preferences of a molecule. researchgate.netchemrxiv.org For this compound, these calculations can elucidate its intrinsic properties that govern its biological activity.
The electronic structure analysis involves the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), can also be derived from DFT calculations. These parameters help in predicting the molecule's behavior in chemical reactions and its interaction with biological targets. For instance, the molecular electrostatic potential (MEP) map can visualize the electron density distribution and identify regions prone to electrophilic and nucleophilic attack.
Conformational analysis through quantum chemical calculations helps in identifying the most stable three-dimensional arrangement of the atoms in this compound. The puckering of the cyclobutyl ring and the rotational barrier around the C-N bond connecting the cyclobutyl group to the amine are important conformational features that can influence its binding to a receptor.
Molecular Dynamics Simulations for Ligand-Target Recognition and Binding Mechanisms
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture obtained from molecular docking. researchgate.netmdpi.commdpi.com By simulating the movements of atoms over time, MD simulations can assess the stability of the this compound-protein complex and provide insights into the mechanism of ligand-target recognition.
A key output of MD simulations is the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound within the active site. Fluctuations in the RMSD can indicate conformational changes or instability of the binding.
Furthermore, MD simulations can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores as it accounts for the dynamic nature of the interactions and the effects of the solvent. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are common methods used for this purpose.
Analysis of the hydrogen bond occupancy and the detailed interactions between this compound and the protein throughout the simulation can reveal the key residues responsible for maintaining the stability of the complex. This information is invaluable for understanding the ligand-target recognition process and for the rational design of more potent analogs.
In Silico Pharmacokinetic Property Prediction and Optimization Strategies
The pharmacokinetic properties of a drug candidate, encompassing its absorption, distribution, metabolism, excretion, and toxicity (ADMET), are critical for its success. In silico ADMET prediction tools offer a rapid and cost-effective way to evaluate the druglikeness of a compound like this compound in the early stages of drug discovery. researchgate.netmdpi.commdpi.comfrontiersin.orgresearchgate.net
A variety of computational models are available to predict key ADMET parameters. For absorption, properties like human intestinal absorption (HIA) and cell permeability (Caco-2) are predicted. Distribution is assessed by predicting parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. Metabolism is often evaluated by predicting the inhibition of major cytochrome P450 (CYP) enzymes, such as CYP2D6 and CYP3A4. nih.gov Excretion properties can be inferred from predicted solubility and clearance rates. Toxicity predictions include assessments for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. mdpi.com
Based on the predicted ADMET profile, optimization strategies can be devised. For instance, if this compound is predicted to have poor oral absorption, chemical modifications can be proposed to improve its solubility or permeability. nih.govazolifesciences.com This could involve the introduction of polar functional groups or the modification of the cyclobutyl ring. Similarly, if the compound is predicted to be a potent inhibitor of a key metabolic enzyme, structural changes can be made to reduce this liability.
Cheminformatics and Machine Learning Approaches for this compound Design
Cheminformatics and machine learning are powerful tools for analyzing large datasets of chemical compounds and for building predictive models to guide the design of new molecules with desired properties. researchgate.netacs.orgmdpi.commdpi.com For this compound, these approaches can be used to explore the chemical space around its scaffold and to identify novel derivatives with improved activity and pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of pyridazine (B1198779) derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs of this compound, allowing for the prioritization of the most promising candidates for synthesis and testing.
Machine learning algorithms, such as support vector machines, random forests, and deep neural networks, can be trained on large libraries of compounds to predict a wide range of properties, from target binding affinity to ADMET characteristics. researchgate.net These models can be used for virtual screening of large compound databases to identify novel pyridazine-containing molecules with the potential to be effective drugs. Furthermore, generative models can be employed to design entirely new molecules based on the desired properties of this compound.
The use of cheminformatics and machine learning can significantly accelerate the design-make-test-analyze cycle in drug discovery, leading to the more efficient development of optimized drug candidates based on the this compound scaffold.
Future Research Directions and Emerging Applications of N Cyclobutylpyridazin 3 Amine
Development of Novel N-cyclobutylpyridazin-3-amine Derivatives as Lead Compounds
The development of novel derivatives from the this compound core is a key area of future research, with significant potential for identifying new lead compounds for various therapeutic areas. The pyridazine (B1198779) heterocycle is a known pharmacophore found in several approved drugs. wikipedia.org The 3-aminopyridazine (B1208633) substructure, in particular, is a core element in compounds developed for a range of biological targets. nih.gov
Research into pyridazine derivatives has demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. slideshare.netnih.gov For instance, novel pyrido[2,3-d]pyridazine-2,8-dione derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity, with some compounds showing significant inhibition of ear edema. rsc.org Similarly, pyrazolo[3,4-d]pyridazine derivatives have been investigated as anti-inflammatory agents, with some showing notable in vivo activity. nih.govresearchgate.net
In the realm of oncology, new pyrrolo[1,2-b]pyridazines have been synthesized and evaluated for their cytotoxic effects, demonstrating the potential of the pyridazine core in developing new anticancer agents. nih.gov Furthermore, the synthesis of novel N-(pyridin-3-yl)pyrimidin-4-amine analogues as cyclin-dependent kinase 2 (CDK2) inhibitors has highlighted the utility of related nitrogen-containing heterocyclic scaffolds in cancer therapy, with some compounds exhibiting broad antiproliferative efficacy across various cancer cell lines. nih.gov
The N-cyclobutyl group can also play a crucial role in the pharmacological profile of these derivatives. The introduction of a cyclobutane (B1203170) moiety can enhance the three-dimensional character of a molecule, which may lead to improved binding affinity and selectivity for its biological target. nih.govnih.gov
A summary of representative pyridazine derivatives and their observed biological activities is presented in the table below.
| Derivative Class | Biological Activity | Research Focus |
| Pyrido[2,3-d]pyridazine-2,8-diones | Anti-inflammatory | Dual COX-1/COX-2 inhibition rsc.org |
| Pyrazolo[3,4-d]pyridazines | Anti-inflammatory | In vivo efficacy and COX selectivity nih.govresearchgate.net |
| Pyrrolo[1,2-b]pyridazines | Cytotoxic | Anticancer agent development nih.gov |
| N-(pyridin-3-yl)pyrimidin-4-amines | Antiproliferative | CDK2 inhibition for cancer therapy nih.gov |
Exploration of Polypharmacology and Multi-Target Ligands Based on the this compound Scaffold
Polypharmacology, the design of single chemical entities that act on multiple biological targets, is an emerging paradigm in drug discovery, particularly for complex multifactorial diseases. nih.gov The this compound scaffold is a promising platform for the development of such multi-target-directed ligands (MTDLs). nih.gov The structural and electronic properties of the pyridazine ring can be modulated to achieve simultaneous inhibition of multiple targets.
A notable example of this approach is the development of a pyrido[2,3-d]pyridazine-2,8-dione derivative that acts as a dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). rsc.org This dual activity is a desirable trait for anti-inflammatory drugs, potentially offering a broader efficacy profile. The ability to fine-tune the substituent on the pyridazine ring allows for the modulation of selectivity, transforming a highly selective COX-2 inhibitor into a dual COX inhibitor. rsc.org
The concept of MTDLs has been successfully applied in the development of treatments for diseases like cancer, where multiple signaling pathways are often dysregulated. For instance, dual inhibitors targeting both Hsp90 and HDAC6 have been explored for the treatment of aggressive prostate cancer, demonstrating the potential of targeting interconnected pathways with a single molecule. acs.org The this compound scaffold, with its versatile chemistry, could be similarly exploited to design dual inhibitors for relevant cancer targets.
Future research in this area will likely focus on the rational design of this compound derivatives that can modulate the activity of multiple, disease-relevant proteins. This could involve the integration of pharmacophores for different targets into a single molecule, guided by computational modeling and structure-activity relationship (SAR) studies.
Integration of this compound into Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition Strategies
Fragment-based drug discovery (FBDD) has become a powerful approach for the identification of novel lead compounds. mdpi.com This method relies on the screening of libraries of low-molecular-weight compounds (fragments) to identify those that bind to a biological target. The this compound core, with its relatively small size and defined chemical features, is well-suited for inclusion in fragment libraries.
The cyclobutane moiety, in particular, is an attractive scaffold for 3D fragment libraries, as it provides a non-planar structure that can explore different regions of a protein's binding pocket compared to the more common flat aromatic fragments. nih.govnih.gov The development of synthetic strategies to create diverse cyclobutane-based fragments can enrich the chemical space available for FBDD campaigns. nih.gov
Furthermore, the pyridazine ring itself can serve as a valuable fragment. Its ability to form hydrogen bonds and engage in π-π stacking interactions can provide key anchoring points for binding to a target protein. nih.gov Fragment screening campaigns have successfully identified aminopyridine-containing fragments that bind to aspartyl proteases, demonstrating the utility of this motif in FBDD. mdpi.com
In addition to FBDD, the this compound scaffold could be adapted for the design of targeted covalent inhibitors. Covalent inhibition, where a drug forms a permanent bond with its target, can offer advantages in terms of potency and duration of action. smolecule.com By incorporating a reactive electrophilic group, or "warhead," onto the this compound scaffold, it could be transformed into a covalent inhibitor. The pyridazine ring would serve as the recognition element, guiding the molecule to the target protein, while the warhead would react with a nearby nucleophilic amino acid residue to form a covalent bond.
Application in Chemical Biology Tools and Probes for Target Validation
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that protein's function in a biological context. rsc.org The development of high-quality chemical probes is crucial for target validation, which is the process of confirming that modulating the activity of a specific protein will have the desired therapeutic effect. nih.gov
The this compound scaffold could be elaborated to create potent and selective chemical probes. This would involve optimizing the affinity and selectivity of the compound for a particular target through medicinal chemistry efforts. The resulting probe could then be used in cellular assays to investigate the biological consequences of inhibiting or activating the target protein.
Key characteristics of a high-quality chemical probe include high potency, selectivity over other proteins, and cellular activity. Resources such as the Chemical Probes Portal provide guidance on the selection and use of chemical probes in biological research. rsc.org
Furthermore, this compound derivatives could be functionalized with reporter tags, such as fluorescent dyes or biotin, to create probes for use in techniques like fluorescence microscopy or affinity purification. These tagged probes can be used to visualize the subcellular localization of a target protein or to identify its binding partners.
Potential in Materials Science or Other Non-Biomedical Fields
While the primary focus of research on pyridazine derivatives has been in the biomedical field, there is emerging evidence of their potential in materials science. Certain pyridazine derivatives have been shown to exhibit thermally activated delayed fluorescence (TADF). nih.gov This property is of significant interest for the development of organic light-emitting diodes (OLEDs), as it allows for highly efficient conversion of electricity to light.
Specifically, derivatives of pyridazine with donor moieties like phenoxazine (B87303) and 9,9-dimethyl-9,10-dihydroacridine (B1200822) have been synthesized and shown to have high thermal stability and exhibit TADF. nih.gov The pyridazine core acts as an acceptor in these donor-acceptor molecules, which is a key design principle for TADF materials.
Future research could explore the synthesis of novel this compound derivatives tailored for materials science applications. By systematically modifying the substituents on the pyridazine ring, it may be possible to tune the photophysical properties of these compounds, leading to the development of new materials for advanced electronic and optical devices. The inherent polarity and potential for intermolecular interactions of the pyridazine ring could also be exploited in the design of functional materials with unique self-assembly properties. mdpi.com
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for N-cyclobutylpyridazin-3-amine, and how can purity be optimized?
- Methodology :
-
Microwave-assisted synthesis (e.g., ) accelerates reaction times for pyridazin-3-amine derivatives. A typical protocol involves coupling cyclobutylamine with halogenated pyridazine precursors under microwave irradiation (100–150°C, 20–30 minutes) .
-
Purity optimization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Monitor purity using HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
- Data Table : Common Byproducts and Removal Strategies
| Byproduct | Source | Removal Method |
|---|---|---|
| Unreacted cyclobutylamine | Excess reagent | Acid-base extraction (pH 7.5) |
| Halogenated intermediates | Incomplete coupling | Column chromatography |
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of N-cyclobutylpyridazin-3-amine?
- Methodology :
-
1H NMR : Look for distinct signals: cyclobutyl protons (δ 2.5–3.5 ppm, multiplet), pyridazine aromatic protons (δ 8.0–9.0 ppm), and NH amine protons (δ 5.5–6.5 ppm, broad singlet) .
-
Mass spectrometry (MS) : ESI-MS in positive mode should show [M+H]+ peaks matching the molecular weight (e.g., m/z 162.24 for C₈H₁₁N₃, as in ).
- Challenge : Overlapping signals in NMR (e.g., cyclobutyl vs. solvent peaks). Solution : Use deuterated DMSO or CDCl₃ to shift residual solvent peaks away from analyte regions.
Advanced Research Questions
Q. What computational methods are effective for predicting the reactivity of N-cyclobutylpyridazin-3-amine in C–N coupling reactions?
- Methodology :
-
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyridazine ring’s LUMO energy can indicate susceptibility to nucleophilic attack .
-
Machine learning : Train models on reaction databases (e.g., Ugi reactions in ) to predict optimal catalysts (e.g., Pd/Cu systems) or solvent polarity effects.
- Data Table : Key DFT Parameters for Reactivity Prediction
| Parameter | Value (eV) | Relevance |
|---|---|---|
| HOMO Energy | -6.2 | Electron donation capacity |
| LUMO Energy | -1.8 | Susceptibility to electrophiles |
| Fukui Index (N-site) | 0.45 | Nucleophilic attack likelihood |
Q. How can mechanistic studies resolve contradictions in the catalytic efficiency of N-cyclobutylpyridazin-3-amine derivatives?
- Methodology :
-
Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., amine deprotonation vs. C–N bond formation).
-
In situ spectroscopy : Use IR or Raman to monitor intermediate formation during coupling reactions (e.g., ’s Pd-catalyzed syntheses).
Q. What strategies enhance the biological activity of N-cyclobutylpyridazin-3-amine analogs in drug discovery?
- Methodology :
-
Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Br, -CF₃) at the pyridazine 5-position to enhance binding to kinase targets (e.g., ’s LY2784544 analog).
-
Pharmacokinetic profiling : Assess metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) and adjust logP via cyclobutyl ring modifications .
- Data Table : Bioactivity of Select Derivatives
| Derivative | Target Protein | IC₅₀ (nM) | logP |
|---|---|---|---|
| 5-Bromo analog ( ) | JAK2 kinase | 12.3 | 2.1 |
| 5-Methyl analog ( ) | PI3Kα | 45.7 | 1.8 |
Methodological Considerations
- Experimental design : Use fractional factorial designs (e.g., Taguchi method) to test multiple variables (temperature, catalyst loading, solvent) efficiently .
- Data contradiction resolution : Apply multivariate analysis (e.g., PCA) to distinguish experimental noise from meaningful trends in spectroscopic or bioassay data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
